Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is a synthetic organic compound with the molecular formula C10H10F5NO4S This compound is characterized by the presence of a nitro group, a pentafluorosulfanyl group, and an ethyl ester group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate typically involves the nitration of a pentafluorosulfanyl-substituted phenyl acetate. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: Ethyl(2-amino-5-(pentafluorosulfanyl)phenyl)acetate.
Substitution: 2-Nitro-5-(pentafluorosulfanyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pentafluorosulfanyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl(2-nitro-6-(pentafluorosulfanyl)phenyl)acetate
- Ethyl(2-nitro-4-(pentafluorosulfanyl)phenyl)acetate
Uniqueness
Ethyl(2-nitro-5-(pentafluorosulfanyl)phenyl)acetate is unique due to the specific positioning of the nitro and pentafluorosulfanyl groups on the phenyl ring.
Eigenschaften
Molekularformel |
C10H10F5NO4S |
---|---|
Molekulargewicht |
335.25 g/mol |
IUPAC-Name |
[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H10F5NO4S/c1-2-3-10(17)20-9-6-7(21(11,12,13,14)15)4-5-8(9)16(18)19/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
UDAXKEGMGFUOKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.